molecular formula C12H17N3S B13473320 (5-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)thiophen-2-yl)methanamine

(5-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)thiophen-2-yl)methanamine

Cat. No.: B13473320
M. Wt: 235.35 g/mol
InChI Key: LBVZVIMEGRMMRR-UHFFFAOYSA-N
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Description

The compound (5-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)thiophen-2-yl)methanamine is a heterocyclic organic compound that features both pyrazole and thiophene rings. These structures are known for their versatility in organic synthesis and medicinal chemistry. The presence of the pyrazole ring, in particular, makes this compound interesting due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)thiophen-2-yl)methanamine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This method is commonly used to introduce the pyrazole ring into the molecule. Additionally, the thiophene ring can be introduced through various cyclization reactions involving sulfur-containing precursors .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(5-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)thiophen-2-yl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or thiophene rings .

Scientific Research Applications

Chemistry

In chemistry, (5-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)thiophen-2-yl)methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The pyrazole ring is known for its ability to interact with various biological targets, making this compound a candidate for drug discovery and development .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The pyrazole and thiophene rings are common motifs in many pharmaceutical agents, suggesting that this compound could serve as a lead compound for the development of new drugs .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering .

Mechanism of Action

The mechanism of action of (5-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)thiophen-2-yl)methanamine involves its interaction with specific molecular targets. The pyrazole ring can act as a hydrogen bond donor and acceptor, facilitating interactions with enzymes and receptors. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)thiophen-2-yl)methanamine lies in its combination of the pyrazole and thiophene rings. This dual-ring structure imparts unique chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

[5-(1-methyl-3-propan-2-ylpyrazol-4-yl)thiophen-2-yl]methanamine

InChI

InChI=1S/C12H17N3S/c1-8(2)12-10(7-15(3)14-12)11-5-4-9(6-13)16-11/h4-5,7-8H,6,13H2,1-3H3

InChI Key

LBVZVIMEGRMMRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C=C1C2=CC=C(S2)CN)C

Origin of Product

United States

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